molecular formula C16H13N3 B1683717 4-(Pyridin-3-yl)-4,5-dihydropyrrolo[1,2-a]quinoxaline

4-(Pyridin-3-yl)-4,5-dihydropyrrolo[1,2-a]quinoxaline

Numéro de catalogue: B1683717
Poids moléculaire: 247.29 g/mol
Clé InChI: BSOBGTYXYGHUTD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

UBCS039 est un activateur spécifique de la sirtuine 6 (SIRT6), une protéine impliquée dans divers processus cellulaires. Il induit l'autophagie dans les cellules tumorales humaines, ce qui en fait un composé fascinant pour une exploration plus approfondie .

Méthodes De Préparation

Voies de synthèse:: UBCS039 peut être synthétisé en utilisant des voies chimiques établies. Malheureusement, les détails spécifiques de la synthèse ne sont pas facilement disponibles dans la littérature.

Production industrielle:: Les informations sur les méthodes de production industrielle à grande échelle pour UBCS039 restent limitées. Des recherches et des développements supplémentaires sont nécessaires pour optimiser sa synthèse à des fins commerciales.

Analyse Des Réactions Chimiques

UBCS039 subit probablement diverses réactions, bien que les détails précis soient rares. Les types de réactions potentiels comprennent l'oxydation, la réduction et la substitution. Les réactifs et les conditions courants restent non divulgués.

Produits principaux: Les produits primaires résultant des réactions d'UBCS039 ne sont pas bien documentés. Des études supplémentaires sont nécessaires pour élucider ses transformations chimiques.

4. Applications de recherche scientifique

UBCS039 a attiré l'attention dans diverses disciplines scientifiques:

    Chimie: Les chercheurs explorent ses propriétés chimiques et sa réactivité.

    Biologie: Les recherches se concentrent sur son impact sur les processus cellulaires, y compris l'autophagie.

    Médecine: Les applications thérapeutiques potentielles d'UBCS039 sont à l'étude.

    Industrie: Son utilisation dans le développement de médicaments et d'autres applications industrielles est un domaine d'intérêt.

5. Mécanisme d'action

Les effets d'UBCS039 impliquent probablement l'activation de SIRT6. Les cibles moléculaires et les voies influencées par UBCS039 font l'objet de recherches en cours. Notamment, il favorise la désacétylation des sites d'histone H3 ciblés par SIRT6 .

Applications De Recherche Scientifique

Bruton's Tyrosine Kinase Inhibition

One of the most significant applications of 4-(Pyridin-3-yl)-4,5-dihydropyrrolo[1,2-a]quinoxaline is its role as a Bruton's tyrosine kinase (BTK) inhibitor. BTK is crucial in B-cell receptor signaling and is implicated in various B-cell malignancies. Inhibiting BTK can lead to the suppression of tumor growth in B-cell lymphomas, making this compound a potential candidate for cancer therapy .

Sirtuin Activation

Recent studies have identified derivatives of this compound as potent activators of Sirtuin 6 (Sirt6), a protein involved in cellular regulation and metabolism. Sirt6 activation has been linked to anti-aging effects and improved metabolic health, suggesting that these compounds could play a role in developing treatments for age-related diseases .

Case Study: BTK Inhibition

A study demonstrated that derivatives of this compound effectively inhibited BTK activity in vitro. The results indicated that these compounds could reduce cell proliferation in B-cell lymphoma models by over 50% at specific concentrations, highlighting their therapeutic potential .

Case Study: Sirtuin Activation

In another research effort, several derivatives were synthesized and tested for their ability to activate Sirt6. The compounds showed varying degrees of activation potency, with some achieving activation folds exceeding 4 times that of control at concentrations as low as 30 µM. This suggests a promising avenue for developing metabolic disorder treatments based on these compounds .

Potential Future Applications

The ongoing research into this compound indicates several future applications:

  • Cancer Therapy : Continued exploration as a BTK inhibitor could lead to new treatments for various B-cell malignancies.
  • Metabolic Disorders : As Sirt6 activators, these compounds may help develop therapies targeting metabolic syndromes or age-related conditions.
  • Neurodegenerative Diseases : Given the role of sirtuins in neuroprotection, there is potential for these compounds in treating neurodegenerative diseases like Alzheimer's.

Mécanisme D'action

UBCS039’s effects likely involve SIRT6 activation. Molecular targets and pathways influenced by UBCS039 remain a subject of ongoing research. Notably, it promotes deacetylation of SIRT6-targeted histone H3 sites .

Comparaison Avec Des Composés Similaires

UBCS039 se démarque par sa spécificité pour l'activation de SIRT6. Les composés similaires sont rares, soulignant son caractère unique.

Activité Biologique

4-(Pyridin-3-yl)-4,5-dihydropyrrolo[1,2-a]quinoxaline, also known as UBCS039, has emerged as a compound of significant interest due to its multifaceted biological activities. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

  • IUPAC Name : 4-pyridin-3-yl-4,5-dihydropyrrolo[1,2-a]quinoxaline
  • Molecular Formula : C16H13N3
  • Molecular Weight : 247.29 g/mol

The primary mechanism of action for UBCS039 involves its role as an allosteric activator of sirtuin 6 (SIRT6) . SIRT6 is an NAD+-dependent enzyme known for its deacetylase activity that primarily targets histone proteins. By activating SIRT6, UBCS039 influences various downstream cellular processes including inflammation modulation, oxidative stress reduction, and regulation of cell senescence .

Anticancer Activity

Research has demonstrated that 4,5-dihydropyrrolo[1,2-a]quinoxalines exhibit promising anticancer properties . A study highlighted their effectiveness in targeting G protein-coupled estrogen receptor 1 (GPER), showing potential in treating breast cancer. The in vitro MTT assays indicated that derivatives containing isopropyl groups displayed significant antiproliferative effects against GPER-expressing breast cancer cells .

Anti-inflammatory Effects

UBCS039 has shown potential in reducing inflammation through its activation of SIRT6. This activation leads to decreased production of pro-inflammatory cytokines and modulation of nitric oxide production in various models .

Structure-Activity Relationship (SAR)

A series of novel derivatives based on UBCS039 have been synthesized to explore the SAR. Modifications at the 2-position of the pyridine moiety significantly impacted SIRT6 activation potency. For instance, compounds with a terminal methyl group exhibited higher activation folds compared to those with other substituents .

Case Studies

StudyFindings
Carullo et al. (2021)Demonstrated that new pyrrolo[1,2-a]quinoxaline derivatives showed strong antiproliferative effects against GPER-expressing breast cancer cells through MTT assays .
Research on UBCS039Identified as a potent SIRT6 activator with low cytotoxicity; compounds were evaluated for their ability to enhance SIRT6 activity significantly .
In vitro StudiesVarious derivatives were tested for anti-inflammatory properties and showed inhibition of nitric oxide production in LPS-induced RAW 264.7 cells .

Propriétés

IUPAC Name

4-pyridin-3-yl-4,5-dihydropyrrolo[1,2-a]quinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3/c1-2-7-14-13(6-1)18-16(12-5-3-9-17-11-12)15-8-4-10-19(14)15/h1-11,16,18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSOBGTYXYGHUTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(C3=CC=CN32)C4=CN=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Pyridin-3-yl)-4,5-dihydropyrrolo[1,2-a]quinoxaline
Reactant of Route 2
4-(Pyridin-3-yl)-4,5-dihydropyrrolo[1,2-a]quinoxaline
Reactant of Route 3
4-(Pyridin-3-yl)-4,5-dihydropyrrolo[1,2-a]quinoxaline
Reactant of Route 4
4-(Pyridin-3-yl)-4,5-dihydropyrrolo[1,2-a]quinoxaline
Reactant of Route 5
4-(Pyridin-3-yl)-4,5-dihydropyrrolo[1,2-a]quinoxaline
Reactant of Route 6
4-(Pyridin-3-yl)-4,5-dihydropyrrolo[1,2-a]quinoxaline
Customer
Q & A

Q1: What is the primary mechanism of action of 4-(Pyridin-3-yl)-4,5-dihydropyrrolo[1,2-a]quinoxaline?

A1: this compound (UBCS039) acts as an allosteric activator of sirtuin 6 (SIRT6) [, , , , , , ]. SIRT6 is an NAD+-dependent enzyme with deacetylase activity, primarily targeting histone proteins. By activating SIRT6, UBCS039 influences various downstream cellular processes, including inflammation, oxidative stress, and cell senescence.

Q2: How does UBCS039 affect inflammation?

A2: Research suggests that UBCS039 exhibits anti-inflammatory effects by activating SIRT6, which in turn, suppresses the nuclear factor-κB (NF-κB) pathway [, , ]. This suppression leads to a decrease in the production of pro-inflammatory cytokines like IL-6, IL-1β, and TNF-α [, ].

Q3: What is the role of UBCS039 in oxidative stress?

A3: Studies indicate that UBCS039 can alleviate oxidative stress through SIRT6 activation []. Activated SIRT6 regulates the Nrf2/HO-1 pathway, a key antioxidant defense mechanism in cells, thereby reducing oxidative damage [].

Q4: Can UBCS039 influence cell senescence?

A4: Evidence suggests that UBCS039 may play a role in mitigating cell senescence []. By activating SIRT6, UBCS039 potentially counteracts the downregulation of SIRT6 by CD38, a factor linked to cell aging. This, in turn, might contribute to the regulation of reactive oxygen species levels, impacting the senescence process [].

Q5: What are the potential therapeutic applications of UBCS039 based on its observed effects?

A5: Given its anti-inflammatory, antioxidant, and potential anti-senescence properties, UBCS039 is being investigated for its therapeutic potential in various conditions. These include:

  • Acute Liver Failure: UBCS039 has shown promise in pre-clinical models of thioacetamide-induced acute liver failure, demonstrating a reduction in liver damage and inflammatory responses [].
  • Diabetic Kidney Disease: Research suggests that UBCS039 may protect against podocyte pyroptosis in diabetic kidney disease by influencing the SIRT6/HIF-1α axis [].
  • Cardiovascular Disease: Studies indicate that activating SIRT6 with UBCS039 may offer protection against platelet activation and thrombosis, potentially impacting cardiovascular health [].

Q6: How does UBCS039 interact with SIRT6 at the molecular level?

A6: Molecular dynamics simulations have provided insights into the interaction between UBCS039 and SIRT6 []. These simulations suggest that UBCS039, similar to fatty acids, stabilizes the binding of NAD+ to SIRT6, specifically interacting with His131, a crucial residue for SIRT6 activity. This stabilization is proposed to enhance the catalytic activity of SIRT6 [].

Q7: Are there other known activators of SIRT6 similar to UBCS039?

A7: Yes, besides UBCS039, other synthetic activators of SIRT6 have been identified, including MDL-801 and 12q []. These activators also appear to stabilize the interaction between NAD+ and SIRT6, potentially through mechanisms similar to UBCS039 [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.